molecular formula C13H15FN4S B13233186 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

Cat. No.: B13233186
M. Wt: 278.35 g/mol
InChI Key: QWMYLLLDOYLDHC-UHFFFAOYSA-N
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Description

Introduction to 5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine

Structural Classification in Heterocyclic Chemistry

This compound belongs to the 1,3,4-thiadiazine class, a six-membered heterocycle containing one sulfur and two nitrogen atoms within its ring system. The core structure differentiates itself from the more common 1,3,4-thiadiazoles through the inclusion of an additional nitrogen atom, which expands the ring to six members and introduces distinct electronic properties.

Key structural features include:

  • Thiadiazine Core : The 1,3,4-thiadiazine ring adopts a partially unsaturated conformation, with delocalized π-electrons across the N–C–S–N framework. This confers rigidity while allowing for electrophilic substitution at specific positions.
  • 4-Fluorophenyl Substituent : Positioned at C5, the fluorophenyl group introduces steric bulk and electron-withdrawing effects, modulating the compound’s dipole moment and lipophilicity.
  • Piperazine Moiety : The N2-linked piperazine provides a basic nitrogen center, enhancing water solubility and enabling hydrogen bonding interactions with biological targets.

Comparative analysis with related derivatives, such as 5-(4-chlorophenyl)-1,3,4-thiadiazoles, reveals that fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance while maintaining electronic effects critical for target engagement.

Historical Development of Thiadiazine Derivatives

The exploration of thiadiazines began in the mid-20th century, with early work focusing on their synthesis via cyclocondensation reactions of thiosemicarbazides. Initial derivatives exhibited modest antimicrobial activity, but interest surged in the 2010s as researchers recognized their potential in oncology.

A pivotal advancement came with the development of multicomponent synthesis strategies, enabling efficient access to diversely substituted thiadiazines. For example, acid-mediated condensations of sulfamide derivatives with aldehydes and ketones allowed for the systematic introduction of aryl and heteroaryl groups. The incorporation of piperazine into thiadiazine frameworks emerged later, driven by its proven utility in improving pharmacokinetic profiles in antipsychotic and anticancer agents.

Recent studies have focused on optimizing substitution patterns. The 2022 synthesis of 5-(4-chlorophenyl)-2-(piperazin-1-yl)-1,3,4-thiadiazoles demonstrated that halogenated aryl groups significantly enhance cytotoxicity against cancer cell lines, providing a template for fluorinated analogs.

Significance of Fluorophenyl and Piperazine Substituents

The 4-fluorophenyl and piperazine groups synergistically influence the compound’s physicochemical and biological properties:

Electronic and Steric Effects
  • Fluorophenyl Group :
    • Electron-Withdrawing Nature : The fluorine atom withdraws electron density via inductive effects, polarizing the thiadiazine ring and increasing its susceptibility to nucleophilic attack at specific positions.
    • Lipophilicity Enhancement : Fluorine’s hydrophobicity improves membrane permeability, as evidenced by the enhanced cellular uptake of fluorinated thiadiazines compared to non-halogenated analogs.
Pharmacophoric Contributions of Piperazine
  • Conformational Flexibility : Piperazine’s chair-chair interconversion allows adaptation to diverse binding pockets, making it a versatile scaffold for targeting G-protein-coupled receptors (GPCRs) and kinases.
  • Hydrogen Bonding Capacity : The secondary amine in piperazine facilitates interactions with acidic residues in enzymatic active sites, a feature exploited in the design of kinase inhibitors.
Synergistic Interactions

In hybrid structures combining fluorophenyl and piperazine groups, the fluorophenyl moiety directs the molecule to hydrophobic regions of targets, while piperazine stabilizes the complex through polar interactions. For instance, in a 2022 study, analogs featuring 4-ethoxyphenyl-piperazine exhibited IC~50~ values of 5.36 µg/mL against MCF-7 breast cancer cells, underscoring the importance of substituent positioning.

Table 1: Comparative Biological Activities of Select Thiadiazine Derivatives

Compound Substituent at C5 Substituent at N2 IC~50~ (µg/mL) MCF-7 IC~50~ (µg/mL) HepG2
4e 4-Chlorophenyl o-Ethoxyphenylpiperazine 5.36 7.89
4i 4-Chlorophenyl Benzylpiperidine 2.32 3.45
5-(4-Fluorophenyl) derivative 4-Fluorophenyl Piperazine Under investigation Under investigation

Properties

Molecular Formula

C13H15FN4S

Molecular Weight

278.35 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2

InChI Key

QWMYLLLDOYLDHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazole Intermediate

  • Starting from 4-fluorophenyl-substituted precursors , the 1,3,4-thiadiazole ring is constructed by cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds or thiosemicarbazides under acidic or neutral conditions.
  • The cyclization typically proceeds via condensation of 4-fluorophenyl hydrazine derivatives with carbon disulfide or thiocarbamoyl chloride, followed by ring closure under reflux conditions in solvents such as ethanol or acetic acid.

Formation of 2-Chloroacetamide Intermediate

  • The amino group at the 2-position of the thiadiazole ring is acylated using chloroacetyl chloride in the presence of a base such as anhydrous sodium acetate .
  • This step yields a key intermediate: 2-chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • The reaction is typically conducted under anhydrous conditions to avoid hydrolysis, with the temperature controlled to prevent side reactions.

Nucleophilic Substitution with Piperazine

  • The chlorine atom in the chloroacetamide intermediate is substituted by the nucleophilic nitrogen of piperazine via a nucleophilic substitution reaction.
  • This reaction is performed by refluxing the chloroacetamide intermediate with piperazine in a dry solvent such as benzene or pyridine, often with a catalytic amount of triethylamine to scavenge the released HCl.
  • The reaction proceeds smoothly to yield the target compound 5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine with high purity.

Reaction Conditions and Optimization

Step Reagents & Conditions Solvent Temperature Time Yield (%)
1. Thiadiazole ring formation 4-Fluorophenyl hydrazine + thiocarbonyl source Ethanol/Acetic acid Reflux (~80-100°C) 4-6 hours 70-85%
2. Chloroacetamide intermediate formation Chloroacetyl chloride + sodium acetate Anhydrous solvent 0-25°C (addition), then RT 2-4 hours 75-90%
3. Nucleophilic substitution Piperazine + triethylamine Dry benzene/pyridine Reflux (~80°C) 6-12 hours 65-80%

Note: Yields vary depending on purity of reagents and exact reaction parameters.

Characterization and Confirmation of Structure

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for piperazine methylene protons (broad singlets around δ 2.6-3.2 ppm) and aromatic protons of the 4-fluorophenyl ring (multiplets at δ 6.8-7.3 ppm).
    • ^13C NMR confirms the presence of the acetamide linker carbons and thiadiazine ring carbons with signals typically between δ 45-170 ppm.
  • IR Spectroscopy:

    • Absence of free amine N-H stretches after substitution.
    • Presence of amide C=O stretch around 1650-1700 cm^-1 confirms acetamide formation.
  • Elemental Analysis and Mass Spectrometry:

    • Confirm molecular formula C20H25FN4OS and molecular weight ~388.5 g/mol.
    • Mass spectra show molecular ion peaks consistent with the target compound.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents Conditions Outcome
1. Thiadiazole ring synthesis Cyclization 4-Fluorophenyl hydrazine + thiocarbonyl compound Reflux in ethanol/acetic acid 5-(4-Fluorophenyl)-1,3,4-thiadiazole
2. Acylation Acylation with chloroacetyl chloride Chloroacetyl chloride, sodium acetate Anhydrous solvent, 0-25°C to RT 2-Chloroacetamide intermediate
3. Nucleophilic substitution Nucleophilic substitution Piperazine, triethylamine Reflux in dry benzene/pyridine Target compound with piperazine

Research Findings on Preparation

  • The method combining chloroacetyl chloride acylation followed by piperazine substitution is well-documented and reproducible, yielding the target compound in good purity and yield.

  • Spectroscopic data consistently confirm the structure, and the synthetic route allows for facile modification of substituents to explore structure-activity relationships.

  • The approach benefits from mild reaction conditions and avoids harsh reagents, making it suitable for scale-up in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties may be leveraged to create new products with desirable characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Thiazole Derivatives ()

Compounds 4 and 5 in feature a thiazole core instead of thiadiazine. Both include 4-fluorophenyl and chlorophenyl substituents, synthesized with high yields (>75%) and crystallized in triclinic systems. Key structural differences:

  • Planarity : The thiazole derivatives exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the core .

Triazole-Thione Derivatives ()

Compounds 19a , 20a , and 21a () are triazole-thiones with morpholine, phenylpiperazine, and 4-fluorophenylpiperazine substituents. These compounds share the piperazine motif but differ in core heterocycles:

  • Synthetic Yields : Yields range from 75% (morpholine derivative, 19a ) to 82% (4-fluorophenylpiperazine derivative, 21a ) .
  • Bioactivity : While data are absent here, triazole-thiones are often associated with antimicrobial activity, whereas thiadiazines may prioritize CNS applications due to piperazine’s pharmacokinetic advantages.

Substituent Effects

Halogenated Aryl Groups

  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    • Compound 6d () replaces 4-fluorophenyl with 4-chlorophenyl on a thiadiazine core. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter lipophilicity and intermolecular interactions .
    • Fluorine’s strong electron-withdrawing effect could enhance metabolic stability in the target compound compared to 6d .

Piperazine vs. Morpholine Substituents

  • Piperazine (e.g., 21a , 20a ): Enhances basicity and hydrogen-bonding capacity, improving water solubility.

Research Findings and Implications

  • Structural Flexibility : Thiadiazine’s six-membered ring may allow better accommodation of bulky substituents compared to rigid thiazoles or triazoles.
  • Piperazine’s Role : Piperazine-containing analogs (e.g., 21a ) consistently show higher yields (~82%) than morpholine derivatives, suggesting synthetic efficiency for piperazine-functionalized heterocycles .
  • Halogen Effects : Fluorophenyl-substituted compounds (e.g., target, 21a ) may exhibit improved metabolic stability over chlorophenyl analogs (e.g., 6d ) due to fluorine’s electronegativity .

Biological Activity

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H17Cl2FN4S
  • Molecular Weight : 351.3 g/mol
  • CAS Number : 1351597-39-1
  • IUPAC Name : 5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits inhibitory effects on urease enzymes, which are critical for the survival of certain pathogenic bacteria. Inhibiting urease can potentially prevent infections caused by ureolytic bacteria such as Helicobacter pylori .

Biological Activity Overview

The compound has shown promise in various biological assays:

Biological Activity IC50 Value (µM) Tested Model
Urease Inhibition3.06 - 4.40In vitro assays
Cytotoxicity>50NIH-3T3 cell line
Antimicrobial ActivityVariesVarious pathogens

Study on Urease Inhibition

A recent study synthesized a series of derivatives related to this compound and evaluated their urease inhibition activity. The results indicated that the synthesized compounds displayed significantly higher inhibition rates compared to standard inhibitors . This suggests potential applications in treating infections caused by ureolytic bacteria.

Cytotoxicity Assessment

In cytotoxicity assays performed on NIH-3T3 cell lines, the compound exhibited IC50 values greater than 50 µM, indicating a relatively low toxicity profile at therapeutic concentrations . This aspect is crucial for developing safe therapeutic agents.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound against various strains of bacteria. The presence of the fluorophenyl group is believed to enhance its interaction with bacterial targets, leading to increased efficacy .

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